molecular formula C20H28O6 B030570 6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate CAS No. 312305-40-1

6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate

Cat. No.: B030570
CAS No.: 312305-40-1
M. Wt: 364.4 g/mol
InChI Key: GIQVBZLNKRMWBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester typically involves esterification reactions. The starting materials include 2-Hydroxy-4,6-dimethoxy-benzoic acid and 1-Methyl-5-oxo-9-decen-1-ol. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction affects various molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

    2-Hydroxy-4,6-dimethoxy-benzoic Acid: Shares the benzoic acid core but lacks the ester linkage.

    1-Methyl-5-oxo-9-decen-1-yl Ester: Similar ester structure but different functional groups.

Uniqueness: rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVBZLNKRMWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441918
Record name AGN-PC-0N6SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312305-40-1
Record name AGN-PC-0N6SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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